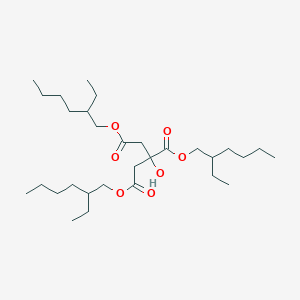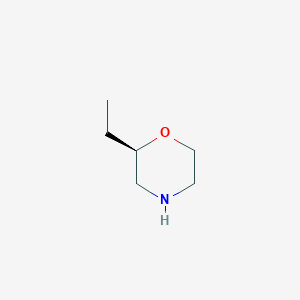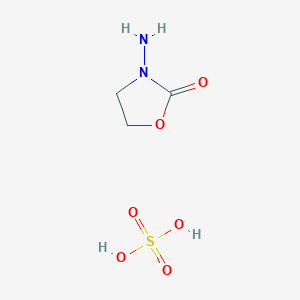![molecular formula C11H7N3 B167299 [2,2'-Bipyridine]-4-carbonitrile CAS No. 1613-71-4](/img/structure/B167299.png)
[2,2'-Bipyridine]-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2'-Bipyridine]-4-carbonitrile, also known as BPY-CN, is a heterocyclic organic compound that contains two pyridine rings connected by a carbon-nitrile group. This compound has gained significant attention in the field of chemistry due to its unique properties and potential applications in various scientific research areas.
Wirkmechanismus
The mechanism of action of [2,2'-Bipyridine]-4-carbonitrile is not well understood. However, it is believed that the compound acts as a ligand to form coordination complexes with metal ions. These complexes are believed to exhibit interesting properties such as luminescence and catalytic activity.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of [2,2'-Bipyridine]-4-carbonitrile. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [2,2'-Bipyridine]-4-carbonitrile is its versatility as a ligand for the formation of coordination complexes with metal ions. This makes it a useful tool for studying the properties of these complexes.
However, one of the limitations of [2,2'-Bipyridine]-4-carbonitrile is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the synthesis of [2,2'-Bipyridine]-4-carbonitrile can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on [2,2'-Bipyridine]-4-carbonitrile. One area of research is in the development of new coordination complexes with interesting properties such as luminescence and catalytic activity.
Another area of research is in the development of new organic semiconductors based on [2,2'-Bipyridine]-4-carbonitrile. These semiconductors have potential applications in electronic devices such as OLEDs and organic solar cells.
Finally, there is potential for the development of new synthetic methods for the synthesis of [2,2'-Bipyridine]-4-carbonitrile and related compounds. These methods could potentially lead to more efficient and cost-effective synthesis routes.
Synthesemethoden
The synthesis of [2,2'-Bipyridine]-4-carbonitrile involves the reaction between 2,2'-bipyridine and cyanogen bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at a temperature of around 60-80°C. The yield of the reaction is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
[2,2'-Bipyridine]-4-carbonitrile has been extensively studied for its potential applications in various scientific research areas. One of the major areas of research is in the field of coordination chemistry, where [2,2'-Bipyridine]-4-carbonitrile is used as a ligand to form coordination complexes with metal ions. These complexes have been found to exhibit interesting properties such as luminescence and catalytic activity.
Another area of research is in the field of organic electronics, where [2,2'-Bipyridine]-4-carbonitrile is used as a building block for the synthesis of organic semiconductors. These semiconductors have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.
Eigenschaften
CAS-Nummer |
1613-71-4 |
|---|---|
Produktname |
[2,2'-Bipyridine]-4-carbonitrile |
Molekularformel |
C11H7N3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
2-pyridin-2-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H7N3/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H |
InChI-Schlüssel |
PUYQQJHWPHTKJK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C#N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C#N |
Synonyme |
4-CYANO-2,2'-BIPYRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)








![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)

